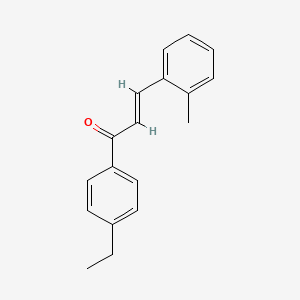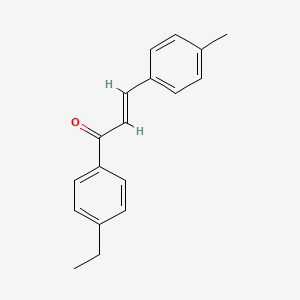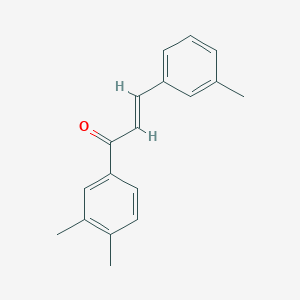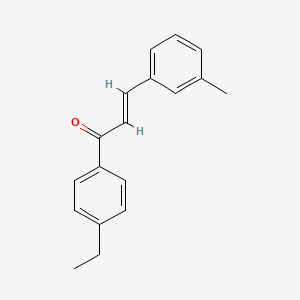
(2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-1-(4-Ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one, commonly known as EMTPMP, is an organic compound belonging to the class of propenones. It is a colorless to pale yellow liquid with a molecular weight of 212.27 g/mol and a boiling point of 200-202°C. EMTPMP has been widely studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects.
科学研究应用
EMTPMP has a wide range of applications in scientific research. It is used as a precursor in the synthesis of other organic compounds, such as pyrrolidines, piperidines, and tetrahydrofurans. It is also used as a reagent in the synthesis of other compounds, such as quinolines, indoles, and thiophenes. In addition, EMTPMP has been used in the synthesis of peptide analogs, which are used in the study of protein-protein interactions.
作用机制
The mechanism of action of EMTPMP is not fully understood. However, it is believed to act as an alkylating agent, which means it can react with nucleophiles, such as amines and thiols, to form covalent bonds. It is also believed to act as a reducing agent, which means it can reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of EMTPMP are not well understood. However, it has been shown to have antifungal activity, as well as inhibit the growth of certain bacteria. In addition, EMTPMP has been shown to have some cytotoxic effects in human cell lines.
实验室实验的优点和局限性
EMTPMP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a useful reagent for organic synthesis. Additionally, it is relatively nontoxic, making it safe to handle in the lab. However, it is also a relatively unstable compound, making it difficult to store for long periods of time.
未来方向
There are several potential future directions for research involving EMTPMP. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug discovery and development. Additionally, research could be done to explore its potential as a reagent in organic synthesis. Finally, research could be done to explore its potential as a catalyst in various reactions.
合成方法
EMTPMP can be synthesized by a variety of methods, including the Wittig reaction, the Claisen rearrangement, and the Knoevenagel condensation. The most common synthesis method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. The reaction produces an alkene and a phosphonium salt. The Claisen rearrangement involves the reaction of a β-keto ester with a base to form an alkene and an ester. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile, to produce an α,β-unsaturated aldehyde or ketone.
属性
IUPAC Name |
(E)-1-(4-ethylphenyl)-3-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c1-3-15-8-10-17(11-9-15)18(19)13-12-16-7-5-4-6-14(16)2/h4-13H,3H2,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIQFOZENGJJHO-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(tert-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}acetic acid](/img/structure/B6356407.png)












